molecular formula C6H2LiN3O2 B6207192 lithium(1+) 2-cyanopyrimidine-4-carboxylate CAS No. 2731011-16-6

lithium(1+) 2-cyanopyrimidine-4-carboxylate

Cat. No.: B6207192
CAS No.: 2731011-16-6
M. Wt: 155
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Description

Lithium(1+) 2-cyanopyrimidine-4-carboxylate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a lithium ion coordinated to a 2-cyanopyrimidine-4-carboxylate anion. The structure of this compound suggests it may have unique properties and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-cyanopyrimidine-4-carboxylate typically involves the reaction of 2-cyanopyrimidine-4-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

  • Reaction with Lithium Hydroxide

      Reagents: 2-cyanopyrimidine-4-carboxylic acid, lithium hydroxide

      Solvent: Water or ethanol

      Conditions: Room temperature, neutral to slightly basic pH

      Procedure: Dissolve 2-cyanopyrimidine-4-carboxylic acid in the solvent, add lithium hydroxide slowly while stirring, and maintain the pH around 7-8. Filter the resulting solution to obtain the lithium salt after evaporation of the solvent.

  • Reaction with Lithium Carbonate

      Reagents: 2-cyanopyrimidine-4-carboxylic acid, lithium carbonate

      Solvent: Water

      Conditions: Elevated temperature (50-70°C)

      Procedure: Mix 2-cyanopyrimidine-4-carboxylic acid with lithium carbonate in water, heat the mixture to 50-70°C while stirring until the reaction is complete. Filter and evaporate the solvent to isolate the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction completion.

    Controlled Environment: Maintaining optimal temperature and pH for maximum yield.

    Purification: Using filtration, crystallization, and drying techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Lithium(1+) 2-cyanopyrimidine-4-carboxylate can undergo oxidation reactions, particularly at the cyanopyrimidine moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols, thiols

Major Products

    Oxidation: Formation of oxidized pyrimidine derivatives

    Reduction: Formation of reduced pyrimidine derivatives

    Substitution: Formation of substituted pyrimidine carboxylates

Scientific Research Applications

Lithium(1+) 2-cyanopyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which lithium(1+) 2-cyanopyrimidine-4-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The cyanopyrimidine moiety is particularly important for binding to active sites, while the lithium ion can influence the overall charge and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 2-cyanopyrimidine-5-carboxylate
  • Lithium(1+) 2-cyanopyrimidine-4-sulfonate
  • Lithium(1+) 2-aminopyrimidine-4-carboxylate

Uniqueness

Lithium(1+) 2-cyanopyrimidine-4-carboxylate is unique due to the specific positioning of the cyano and carboxylate groups on the pyrimidine ring This arrangement provides distinct chemical and biological properties compared to its analogs

Properties

CAS No.

2731011-16-6

Molecular Formula

C6H2LiN3O2

Molecular Weight

155

Purity

95

Origin of Product

United States

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